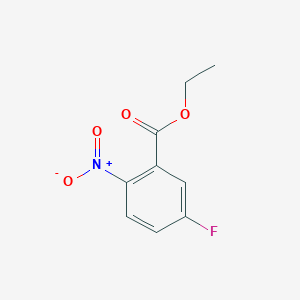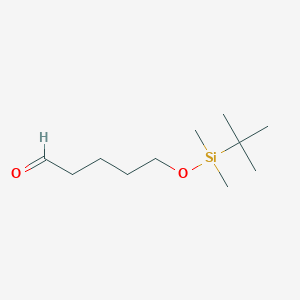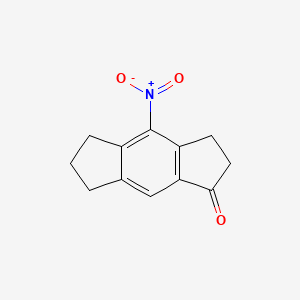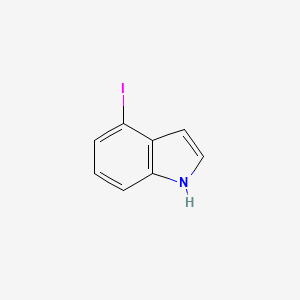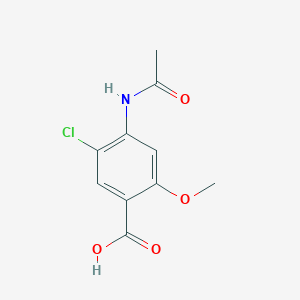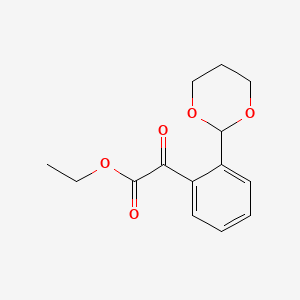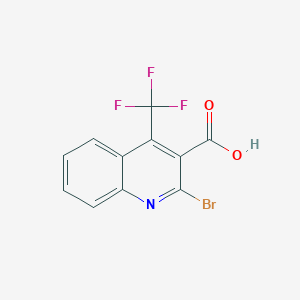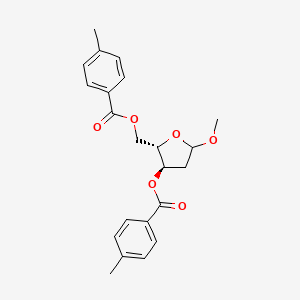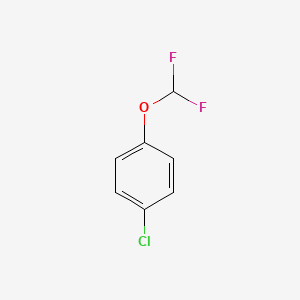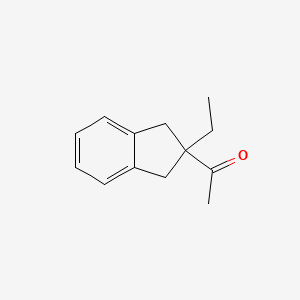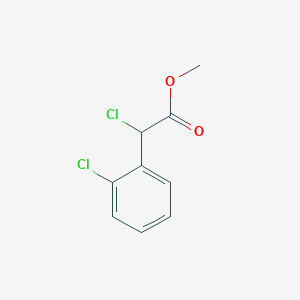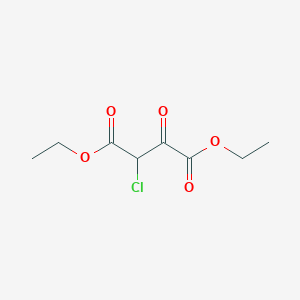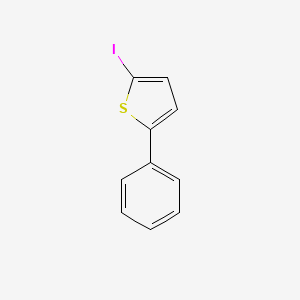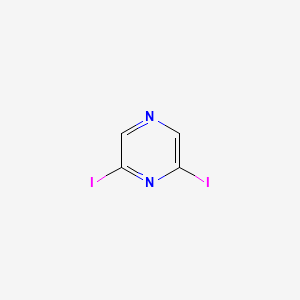
4-(Trifluoromethyl)biphenyl
概要
説明
4-(Trifluoromethyl)biphenyl is a chemical compound with the molecular formula C13H9F3. It has a molecular weight of 222.21 . It is used in various areas of research including life science, material science, chemical synthesis, chromatography, and others .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)biphenyl and its derivatives has been reported in several studies. For instance, a series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) . Another study reported the synthesis of 4′-(Trifluoromethyl)-2-biphenylcarboxylic acid (xenalipin) .Molecular Structure Analysis
The InChI code for 4-(Trifluoromethyl)biphenyl is 1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-(Trifluoromethyl)biphenyl is a liquid with a density of 1.2±0.1 g/cm3. It has a boiling point of 257.1±35.0 °C at 760 mmHg and a flash point of 95.3±13.9 °C .科学的研究の応用
1. Agrochemical and Pharmaceutical Industries
- Application Summary : 4-(Trifluoromethyl)biphenyl is used as a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of trifluoromethylpyridines (TFMP) derivatives, which include 4-(Trifluoromethyl)biphenyl, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
- Methods of Application : The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are carried out in the agrochemical and pharmaceutical industries . The specific methods of application or experimental procedures are not detailed in the source.
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Antibacterial Agents
- Application Summary : 4-(Trifluoromethyl)biphenyl is used in the synthesis of biphenyl and dibenzofuran derivatives, which are evaluated as potential antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions in moderate to excellent yields (51–94% yield) .
- Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against the prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . Among these, compounds 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) and 5-(9H-carbazol-2-yl) benzene-1,2,3-triol (6m) showed the most potent inhibitory activities against methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis with MIC (minimum inhibitory concentration) values as low as 3.13 and 6.25 μg/mL, respectively .
3. Synthesis of Polymers and Monomers
- Application Summary : 4-(Trifluoromethyl)phenol, also known as p-trifluoromethylphenol, is used in the synthesis of polymers and monomers .
4. Pharmaceutical Applications
- Application Summary : The IUPAC name of sorafenib, a drug used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . The trifluoromethyl group is a key structural motif in this drug .
- Methods of Application : The tosylate salt of sorafenib is used to make it .
- Results or Outcomes : The FDA has granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma .
5. Synthesis of Trifluoromethyl Alkyl Ethers
- Application Summary : 4-(Trifluoromethyl)biphenyl can be used in the synthesis of trifluoromethyl alkyl ethers .
6. Preparation of Polyimide Films
- Application Summary : 4-(Trifluoromethyl)biphenyl is used in the synthesis of semi-alicyclic polyimides . These polyimides are used in the preparation of films that are both soluble and transparent .
- Methods of Application : A diamine containing trifluoromethyl and sulfonyl groups is chosen to polymerize with a certain dianhydride in order to ensure both the solubility and transparency of the polyimide film .
Safety And Hazards
特性
IUPAC Name |
1-phenyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3/c14-13(15,16)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMKBAHMPRLISR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432208 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)biphenyl | |
CAS RN |
398-36-7 | |
| Record name | 4-trifluoromethylbiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

